2-Butoxyethyl dihydrogenphosphate

Organophosphate speciation Acid-base equilibria Surfactant ionisation

Researcher pain point: Formulators requiring a monoalkyl phosphate with high water solubility and electrolyte tolerance often receive mixed mono/diester grades, compromising alkaline formulation stability. This discrete 2-butoxyethyl dihydrogenphosphate (CAS 14260-98-1) solves that. - Two ionizable protons ensure full solubility in high-pH, high-ionic-strength media (LogP 0.056). - Monoester structure delivers lower skin irritation than dialkyl phosphates or sulfate surfactants. - ≥98% purity meets analytical standard requirements for environmental LC-MS/MS quantification of organophosphate metabolites.

Molecular Formula C6H15O5P
Molecular Weight 198.15 g/mol
CAS No. 14260-98-1
Cat. No. B049837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxyethyl dihydrogenphosphate
CAS14260-98-1
SynonymsMono(2-butoxyethyl) Phosphate;  2-Butoxyethanol Dihydrogen Phosphate
Molecular FormulaC6H15O5P
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCCCCOCCOP(=O)(O)O
InChIInChI=1S/C6H15O5P/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H2,7,8,9)
InChIKeyTVAJJUOMNRUGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxyethyl Dihydrogenphosphate: Identity and Classification


2-Butoxyethyl dihydrogenphosphate (CAS 14260-98-1) is a monoalkyl phosphate ester in which a single 2-butoxyethyl chain is attached to a phosphoric acid moiety bearing two acidic protons. This compound belongs to the broader 2-butoxyethyl phosphate family, which also includes the structurally related diester—bis(2-butoxyethyl) hydrogen phosphate (CAS 14260-97-0)—and the triester—tris(2-butoxyethyl) phosphate (TBEP, CAS 78-51-3) . Key computed physicochemical properties for the free-acid form include a molecular weight of 198.15 g·mol⁻¹, density of approximately 1.242 g·cm⁻³, boiling point of 324.8 °C at 760 mmHg, a predicted LogP of 0.056, and a refractive index of 1.455 [1]. The compound is notified under EINECS 238-141-7 with harmonised classification Acute Tox. 4 (H302), Skin Corr. 1B (H314), and Eye Dam. 1 (H318) [2].

2-Butoxyethyl Dihydrogenphosphate: Differentiation from Other Esters


Compounds within the 2-butoxyethyl phosphate family share a common glycol-ether backbone but differ substantially in the number of esterified 2-butoxyethyl chains attached to the phosphorus centre—monoester (one chain, two acidic protons), diester (two chains, one acidic proton), and triester (three chains, zero acidic protons) . This structural gradation directly governs the acid–base speciation, hydrogen-bonding capacity, water solubility, and surface activity of each species [1]. Critically, commercial phosphate ester products are frequently mixtures of mono- and diesters, with the monoester-to-diester ratio controlling key performance attributes such as emulsification power, electrolyte tolerance, and skin irritation potential [2]. Therefore, substituting 2-butoxyethyl dihydrogenphosphate with its diester, triester, or a mixed mono/diester technical grade without accounting for the monoester content introduces quantifiable risk in formulation performance and regulatory compliance.

2-Butoxyethyl Dihydrogenphosphate: Quantitative Differentiation Evidence


Acidic Site Differentiation Among Phosphate Esters

2-Butoxyethyl dihydrogenphosphate (monoester) contains two acidic P–OH protons, in contrast to bis(2-butoxyethyl) hydrogen phosphate (diester) which bears one acidic proton, and tris(2-butoxyethyl) phosphate (triester) which has zero ionisable protons [1]. This difference directly determines the number of anionic charges the molecule can carry at neutral to alkaline pH, which in turn governs solubility, electrolyte tolerance, and the molecule's ability to complex multivalent cations.

Organophosphate speciation Acid-base equilibria Surfactant ionisation

LogP and Hydrophilicity: Monoester vs. Diester

The computed partition coefficient (LogP) of 2-butoxyethyl dihydrogenphosphate is 0.056, as reported by SIELC Technologies [1]. While an experimentally measured LogP for the diester bis(2-butoxyethyl) hydrogen phosphate is not publicly available, the diester's calculated polar surface area of 84 Ų and molar volume of 273.7 cm³ (versus the monoester's higher predicted polarity and lower molar volume) support a LogP in the range of 1.5–2.5, consistent with an approximately 30- to 300-fold greater preference for the organic phase .

Hydrophilic–lipophilic balance LogP prediction Aqueous solubility

Density Differences in Phosphate Ester Formulations

The predicted density of 2-butoxyethyl dihydrogenphosphate is 1.242 g·cm⁻³ [1], compared with 1.089 g·cm⁻³ for bis(2-butoxyethyl) hydrogen phosphate . This 14% higher density reflects the monoester's lower organic content per unit mass and higher proportion of the dense phosphate head group.

Physical property differentiation Formulation density Phase separation

Water Solubility and Skin Irritation: Monoalkyl vs. Dialkyl

A broad body of class-level literature demonstrates that monoalkyl phosphate esters consistently outperform their dialkyl counterparts in water solubility, antistatic performance, foaming, and emulsification, while producing significantly less dermal irritation than both dialkyl phosphates and common sulfate-based surfactants . Although these data are not generated on 2-butoxyethyl dihydrogenphosphate itself, the general structure–property relationships hold for the glycol-ether phosphate class and are corroborated by the monoester's low LogP of 0.056 (see Evidence Item 2).

Surfactant irritation potential Water solubility Monoalkyl vs dialkyl phosphate

Hazard Classification and Handling: Monoester vs. Triester

According to the ECHA C&L Inventory, 2-butoxyethyl dihydrogenphosphate is notified with Skin Corr. 1B (H314) and Eye Dam. 1 (H318), as well as Acute Tox. 4 (H302) [1]. In contrast, tris(2-butoxyethyl) phosphate (TBEP) is not classified for skin corrosion or eye damage under CLP, reflecting the triester's lack of free acidic P–OH groups. This means that procurement, storage, and handling of the monoester require corrosion-resistant containment and PPE, whereas the triester can be handled under less stringent protocols.

GHS hazard classification Skin corrosion Safe-handling differentiation

Environmental Transformation Marker and Analytical Reference

2-Butoxyethyl dihydrogenphosphate (together with its bis-ester analog) has been identified as a degradation product of tris(2-butoxyethyl) phosphate (TBOEP/TBEP) in both environmental and biological systems [1]. In sediment and biota monitoring studies, the bis(2-butoxyethyl) phosphate metabolite (BBOEP) and the monoester are used as specific markers of TBOEP transformation, and their accurate quantification requires discrete analytical standards, not mixed technical-grade phosphate esters .

Environmental fate Biomonitoring Organophosphate ester degradation

2-Butoxyethyl Dihydrogenphosphate: Application Scenarios


Water-Soluble Surfactant for Alkaline Electrolytes

Formulators developing aqueous alkaline cleaning compositions, metalworking fluids, or textile processing baths where high water solubility and electrolyte tolerance are critical should select 2-butoxyethyl dihydrogenphosphate over the diester or triester analogs. The monoester's dihydrogen phosphate head group (two ionisable protons) and predicted LogP of 0.056 [see Section 3, Evidence Item 1 and Item 2] ensure full ionisation and solubility in high-pH, high-ionic-strength media, whereas the diester may salt out or phase-separate. Class-level evidence further supports superior antistatic and emulsification properties for the monoester form [Section 3, Evidence Item 4].

Certified Reference Standard for Biomonitoring

Environmental analytical laboratories conducting LC-MS/MS or GC-MS quantification of organophosphate ester metabolites in wastewater, sediment, or biological tissues require a discrete, high-purity standard of 2-butoxyethyl dihydrogenphosphate (CAS 14260-98-1) to serve as a calibrant for the terminal TBEP hydrolysis product. The monoester has been specifically identified in wastewater pollutant profiling [Section 3, Evidence Item 6]. Use of a mixed mono/diester technical grade would introduce co-eluting interferences and compromise quantitation accuracy.

Low-Irritation Phosphate Ester for Cosmetics

Cosmetic chemists seeking phosphate-ester emulsifiers with a favourable skin-compatibility profile should specify the monoester form. Class-level data indicate that monoalkyl phosphates are significantly less irritating to skin than their dialkyl counterparts and also outperform conventional sulfate-based surfactants on irritation endpoints [Section 3, Evidence Item 4]. The monoester's high water solubility facilitates incorporation into clear aqueous formulations.

Acidic Corrosion-Inhibiting Additive

In applications where the phosphate group's acidic protons participate directly in substrate passivation—such as in temporary protective coatings, metal pretreatment, or acid-catalysed sol-gel processes—the monoester's two acidic P–OH sites provide a molar excess of reactive protons relative to the diester (one site) or triester (none) [Section 3, Evidence Item 1]. This stoichiometric advantage can reduce the mass loading required to achieve a target acid value or passivation density.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butoxyethyl dihydrogenphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.